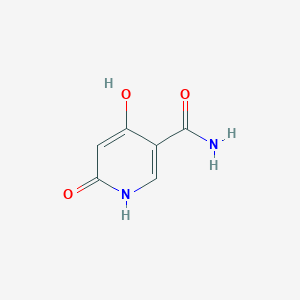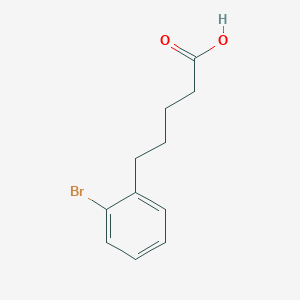
4,6-Dihydroxynicotinamide
Vue d'ensemble
Description
4,6-Dihydroxynicotinamide is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et Analyses Computationnelles
De nouveaux dérivés de la nicotinamide, y compris le 4,6-Dihydroxynicotinamide, ont été synthétisés et caractérisés à l'aide de diverses techniques spectrales. Ces composés sont également étudiés par calcul pour comprendre leur structure moléculaire et leurs propriétés .
Activités Antibactériennes et Antibiofilm
Ces dérivés de la nicotinamide sont explorés pour leurs activités antibactériennes et antibiofilm potentielles. Ces applications sont cruciales dans le développement de nouveaux traitements contre les infections bactériennes et les maladies associées aux biofilms .
Mécanisme Anti-Vieillissement de la Peau
Des recherches ont été menées pour étudier les mécanismes anti-vieillissement de la peau de la nicotinamide et de ses dérivés par la stimulation des collagènes fibrillaires. Cela est important en cosmétologie pour développer des produits de soin anti-âge .
Activité Antioxydante
Le potentiel antioxydant du This compound est un autre domaine d'intérêt. Les antioxydants sont essentiels pour protéger la peau du stress oxydatif, qui peut entraîner un vieillissement prématuré et d'autres problèmes de peau .
Mécanisme D'action
Target of Action
4,6-Dihydroxynicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . It plays a pivotal role in the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy production in cells . The primary targets of this compound are likely to be the same enzymes and proteins that interact with nicotinamide and its metabolites .
Mode of Action
It is known to influence human dna repair and cellular stress responses . It is also suggested to stimulate the expression of fibrillar collagens (type I, III and V) and heat shock proteins (HSP)-27, 47 .
Biochemical Pathways
This compound is involved in the biosynthesis of NAD+, a key redox cofactor. All components of vitamin B3, including this compound, are precursors to NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play essential roles in various biochemical pathways, including energy production, DNA repair, and cellular stress responses .
Pharmacokinetics
Nicotinamide is known for its high bioavailability and safety profile .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of nicotinamide, given their structural similarity. Nicotinamide has been shown to reduce cutaneous oxidative stress, inflammation, and pigmentation . It also stimulates the expression of fibrillar collagens and heat shock proteins, which are crucial for maintaining skin health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to environmental toxicants has been associated with changes in the levels of nicotinamide and its metabolites, potentially affecting their biological activity . .
Analyse Biochimique
Biochemical Properties
4,6-Dihydroxynicotinamide plays a significant role in biochemical reactions, particularly in the context of skin health. It interacts with several enzymes and proteins, including matrix metalloproteinases (MMPs) and elastase. These interactions are crucial as this compound has been shown to inhibit the activity of MMPs and elastase, which are enzymes involved in the degradation of the extracellular matrix (ECM). By inhibiting these enzymes, this compound helps maintain the structural integrity of the ECM, promoting skin health and reducing signs of aging .
Cellular Effects
This compound has notable effects on various cell types, particularly dermal fibroblasts. It stimulates the production of fibrillar collagen and heat shock proteins in these cells. This stimulation is essential for maintaining skin structure and function. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It enhances the expression of types I and III collagen and heat shock proteins, which are vital for skin resilience and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits the activity of MMPs and elastase, preventing the breakdown of collagen and elastin fibers in the ECM. This inhibition is crucial for maintaining skin elasticity and firmness. Furthermore, this compound stimulates the transcription of collagen genes and the expression of heat shock proteins, enhancing the skin’s ability to repair and regenerate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound is stable and does not degrade quickly, ensuring its prolonged activity in biochemical assays. Long-term studies have shown that this compound maintains its inhibitory effects on MMPs and elastase, leading to sustained improvements in skin structure and function. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits MMP and elastase activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing any potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to skin health. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation. By modulating these pathways, this compound helps maintain the balance between collagen production and breakdown, ensuring the structural integrity of the skin .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the ECM, where it exerts its effects. The compound’s distribution is crucial for its activity, as it needs to reach the ECM to inhibit MMPs and elastase effectively .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the ECM and the cytoplasm of dermal fibroblasts. Its activity is influenced by its localization, as it needs to be in proximity to MMPs and elastase to inhibit their activity. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy .
Propriétés
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-6(11)3-2-8-5(10)1-4(3)9/h1-2H,(H2,7,11)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORASOOKDQIQMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715841 | |
| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-41-1, 342385-48-2 | |
| Record name | 1,6-Dihydro-4-hydroxy-6-oxo-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5466-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate](/img/structure/B1505771.png)







